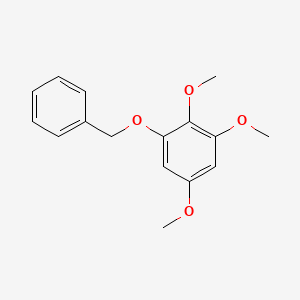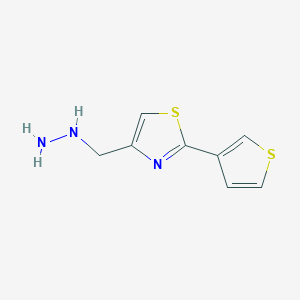
1-(Benzyloxy)-2,3,5-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2,3,5-trimethoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group and three methoxy groups attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-2,3,5-trimethoxybenzene typically involves several steps:
Bromination: The starting material, 2,3,5-trimethoxybenzene, undergoes bromination to introduce a bromine atom at a specific position on the benzene ring.
Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.
Halogen Exchange Reaction: The final step involves a halogen exchange reaction to replace the bromine atom with another halogen, such as iodine.
These steps are carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of reaction conditions and the use of catalysts to enhance efficiency .
Analyse Des Réactions Chimiques
1-(Benzyloxy)-2,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Benzyloxy)-2,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2,3,5-trimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2,3,5-trimethoxybenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-bromobenzene: This compound has a similar structure but with a bromine atom instead of methoxy groups.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound contains a triazole ring and is studied for its antifungal activity.
Pyrazole Derivatives: These compounds have a pyrazole ring and exhibit various pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
855242-15-8 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1,2,5-trimethoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O4/c1-17-13-9-14(18-2)16(19-3)15(10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Clé InChI |
YLCIJSPCUXWXPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
